molecular formula C13H15N3 B2585024 1-Cyclobutyl-3-phenyl-1H-pyrazol-5-amine CAS No. 1349718-76-8

1-Cyclobutyl-3-phenyl-1H-pyrazol-5-amine

Cat. No.: B2585024
CAS No.: 1349718-76-8
M. Wt: 213.284
InChI Key: RMYNGKAGNQSNMG-UHFFFAOYSA-N
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Description

1-Cyclobutyl-3-phenyl-1H-pyrazol-5-amine is a heterocyclic compound that features a pyrazole ring substituted with a cyclobutyl group at the 1-position and a phenyl group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclobutyl-3-phenyl-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutyl hydrazine with phenyl acetylene in the presence of a suitable catalyst to form the pyrazole ring . The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-Cyclobutyl-3-phenyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Cyclobutyl-3-phenyl-1H-pyrazol-5-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Cyclobutyl-3-phenyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the molecule .

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-3-methyl-1H-pyrazol-5-amine: Similar structure but with a methyl group instead of a cyclobutyl group.

    3-Phenyl-1H-pyrazol-5-amine: Lacks the cyclobutyl group, making it less sterically hindered.

    1-Cyclopropyl-3-phenyl-1H-pyrazol-5-amine: Contains a cyclopropyl group instead of a cyclobutyl group.

Uniqueness

1-Cyclobutyl-3-phenyl-1H-pyrazol-5-amine is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

2-cyclobutyl-5-phenylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3/c14-13-9-12(10-5-2-1-3-6-10)15-16(13)11-7-4-8-11/h1-3,5-6,9,11H,4,7-8,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMYNGKAGNQSNMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2C(=CC(=N2)C3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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